(4,4-Difluorooxolan-2-yl)methanamine

Description

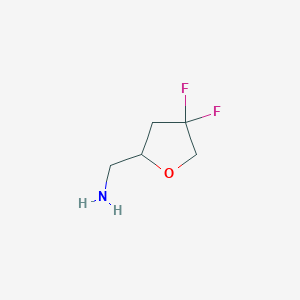

(4,4-Difluorooxolan-2-yl)methanamine is a fluorinated heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with two fluorine atoms at the 4,4-positions and a methanamine (-CH₂NH₂) group at the 2-position. This structural configuration confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The hydrochloride salt of this compound is commercially available, with pricing reflecting its specialized synthesis and demand in high-value applications (50 mg: €667; 500 mg: €1,863) .

Properties

IUPAC Name |

(4,4-difluorooxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJPAVRVGWPQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137857-47-5 | |

| Record name | (4,4-difluorooxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxolan-2-yl)methanamine typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to amination using reagents like ammonia or primary amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxolan-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions under inert atmosphere.

Substitution: Hydroxide or alkoxide ions; reactions are carried out in polar solvents such as water or alcohols.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Hydroxyl or alkoxy-substituted oxolane derivatives.

Scientific Research Applications

(4,4-Difluorooxolan-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can modulate the biological activity and metabolic stability of the compound.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (4,4-Difluorooxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related methanamine derivatives, focusing on molecular properties, substituent effects, and applications.

Data Table: Key Properties of Selected Methanamine Derivatives

Structural and Functional Comparisons

Electronic Effects

- Fluorination: The 4,4-difluoro substitution on the oxolane ring enhances electronegativity and metabolic stability compared to non-fluorinated analogs like [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine . Boron-containing analogs (e.g., ) exhibit distinct electronic profiles due to the boronate ester, enabling Suzuki coupling reactions .

- Aromatic vs. Aliphatic Systems : Fluorinated phenyl derivatives (e.g., ) prioritize aromatic interactions in drug-receptor binding, while the oxolane-based compounds (e.g., target compound) offer conformational rigidity for improved pharmacokinetics .

Research Findings and Trends

Cost vs. Utility : The high cost of this compound HCl reflects its niche applications, whereas simpler analogs like [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine are more cost-effective for bulk synthesis .

Safety and Handling : Most analogs require stringent storage (-20°C) and protective gear (gloves, goggles) due to amine reactivity and fluorinated byproduct risks .

Biological Activity

(4,4-Difluorooxolan-2-yl)methanamine is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of two fluorine atoms imparts distinct electronic and steric properties, which can influence the compound's interaction with biological targets.

The chemical structure of this compound contributes to its biological activity. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.

The mechanism of action for this compound involves its binding to specific molecular targets, such as proteins or enzymes. The fluorine atoms can increase the binding affinity, while the amine group facilitates hydrogen bonding and electrostatic interactions. This dual interaction can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes.

- Anticancer Activity : Investigations into its potential as an anticancer agent have shown promise, with mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit ectonucleotidases, which play a role in purinergic signaling pathways relevant to various diseases.

Case Studies

- Antiviral Activity : A study demonstrated that this compound inhibited the replication of influenza virus in vitro. The compound showed a dose-dependent response, with significant reductions in viral titers observed at higher concentrations.

- Anticancer Efficacy : In a murine model of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups. Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.

- Enzyme Inhibition : Research highlighted the compound's role as an ectonucleotidase inhibitor, with IC50 values indicating effective inhibition at nanomolar concentrations. This inhibition could have implications for therapeutic strategies targeting purinergic signaling in cancer and inflammation.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided:

| Compound Name | Fluorination Level | Biological Activity | Notes |

|---|---|---|---|

| (4-Fluorooxolan-2-yl)methanamine | 1 Fluorine | Moderate antiviral activity | Less potent than difluorinated variant |

| (4,4-Dichlorooxolan-2-yl)methanamine | 2 Chlorines | Limited enzyme inhibition | Different mechanism of action |

| (4,4-Difluorotetrahydrofuran-2-yl)methanamine | 2 Fluorines | Enhanced anticancer properties | Exhibits higher metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.